molecular formula C26H28ClN5O6 B1237798 Domperidone Maleate CAS No. 99497-03-7

Domperidone Maleate

Cat. No.: B1237798
CAS No.: 99497-03-7
M. Wt: 542 g/mol
InChI Key: OAUUYDZHCOULIO-WLHGVMLRSA-N
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Description

A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.

Scientific Research Applications

  • Pharmacokinetics and Bioequivalence :

    • Research has shown that Domperidone is a potent gastrokinetic agent and antinauseant, with studies focusing on its pharmacokinetics and dose proportionality in healthy volunteers. These studies demonstrate its rapid absorption and extensive distribution in the body, highlighting its effectiveness in achieving desired concentrations in plasma (Huang et al., 1986).
  • Clinical Efficacy in Functional Dyspepsia :

    • Clinical trials have evaluated the efficacy of Domperidone Maleate in treating functional dyspepsia. The results indicate that this compound is an effective and reliable agent for this condition, showcasing its therapeutic potential in gastrointestinal disorders (Ren-min, 2005).
  • Transdermal Drug Delivery Systems :

    • Innovative approaches in drug delivery, such as the development of matrix type transdermal patches of this compound, have been explored. These studies focus on increasing the bioavailability of the drug by bypassing first-pass metabolism in the liver, demonstrating the versatility of this compound in various delivery methods (Shirisha et al., 2017).
  • Formulations for Specific Applications :

    • Research has been conducted on formulating this compound into effervescent floating tablets and mucoadhesive buccal tablets. These formulations aim to improve the drug's absorption and efficacy, showcasing the adaptability of this compound in different pharmaceutical forms (Mahajan et al., 2010); (Dixit et al., 2013).
  • Solubility Enhancement Techniques :

    • Studies have focused on enhancing the solubility of this compound, such as using Hydroxypropyl-β-Cyclodextrin for inclusion complexation. These efforts are crucial in improving the bioavailability and efficacy of the drug in therapeutic applications (P. Thapa et al., 2014).
  • Pharmacological Activity in Gastroenterology :

    • Domperidone has been extensively studied for its pharmacological activity, especially its role as an antiemetic and prokinetic agent. These studies reaffirm its utility in managing symptoms related to gastrointestinal motility disorders (Reddymasu et al., 2007).

Mechanism of Action

Target of Action

Domperidone Maleate primarily targets dopamine receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the emetic response .

Mode of Action

This compound acts as a peripherally selective antagonist of the dopamine D2 and D3 receptors . It blocks dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines . This speeds up how quickly and easily food moves through your digestive tract . It also acts on the chemoreceptor trigger zone in your brain, which is involved in nausea and vomiting .

Biochemical Pathways

The gastroprokinetic properties of this compound are related to its peripheral dopamine receptor blocking properties . It facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure .

Pharmacokinetics

This compound is extensively metabolized in the liver and intestines with oral administration . This occurs via hydroxylation and N-dealkylation . This compound is almost exclusively metabolized by CYP3A4/5, though minor contributions by CYP1A2, CYP2D6, and CYP2C8 have been reported . The bioavailability of this compound is 13-17% when taken orally .

Result of Action

The molecular and cellular effects of this compound’s action include increased gastrointestinal peristalsis, prolactin release, and antiemetic effects . It provides relief from nausea by blocking receptors at the chemoreceptor trigger zone, a location in the nervous system that mediates nausea .

Action Environment

Environmental factors such as the presence of food in the stomach can influence the action of this compound. Food in the stomach can slow down the absorption of this compound, thereby delaying its action . Additionally, the efficacy of this compound can be influenced by the individual’s metabolic capacity, which can be affected by factors such as age, liver function, and the presence of other medications .

Safety and Hazards

Domperidone may cause an increased risk of heart rhythm disorder and cardiac arrest. This risk may be more likely in those over 60 years old or taking doses higher than 30 mg per day . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Domperidone Maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically blocks dopamine receptors, which are crucial in regulating gastrointestinal motility and prolactin release . The compound’s interaction with dopamine receptors inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound enhances gastrointestinal motility and reduces nausea and vomiting . Additionally, it stimulates prolactin release, which can impact lactation and other prolactin-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By acting as a specific blocker of these receptors, this compound inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting . The compound’s ability to cause prolactin release is also attributed to its interaction with dopamine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained gastrointestinal motility and prolactin release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances gastrointestinal motility and reduces nausea and vomiting . At high doses, this compound can cause toxic or adverse effects, including increased prolactin levels and potential cardiovascular issues . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and efficacy . The compound’s impact on metabolic flux and metabolite levels can influence its therapeutic effects and potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization can influence this compound’s interaction with biomolecules and its overall therapeutic effects .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57808-66-9 (Parent), 110-16-7 (Parent)
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901019221
Record name Domperidone maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-65-1, 99497-03-7
Record name Domperidone maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99497-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Domperidone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOMPERIDONE MALEATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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